N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that features a thiazole ring, an isothiochromene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The isothiochromene moiety can be synthesized via a Friedel-Crafts acylation reaction followed by cyclization. The final step involves coupling the thiazole and isothiochromene intermediates through an amide bond formation reaction, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the isothiochromene moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving thiazole and isothiochromene derivatives.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the isothiochromene moiety can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives: These compounds also feature a thiazole ring and have been studied for their antibacterial activity.
1-[(4-ethylphenyl)methyl]pyrrole-2,5-dione: Shares the 4-ethylphenyl moiety but differs in the core structure.
Uniqueness
N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its combination of a thiazole ring and an isothiochromene moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and undergo diverse chemical reactions .
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisothiochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-2-14-7-9-15(10-8-14)11-17-13-23-22(27-17)24-20(25)19-12-16-5-3-4-6-18(16)21(26)28-19/h3-10,12-13H,2,11H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPJPKQSANJXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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